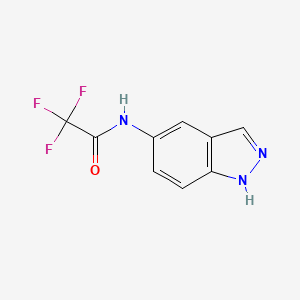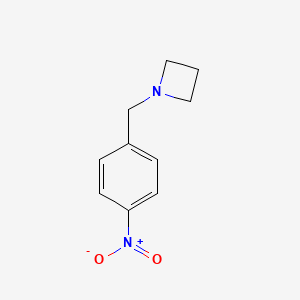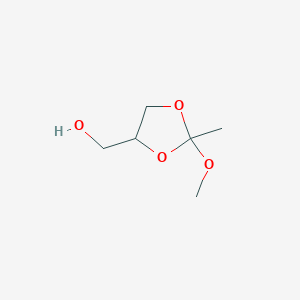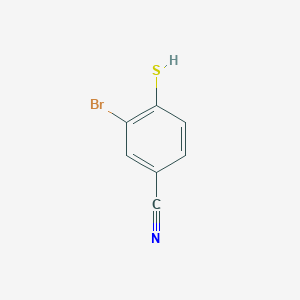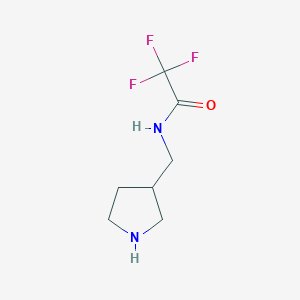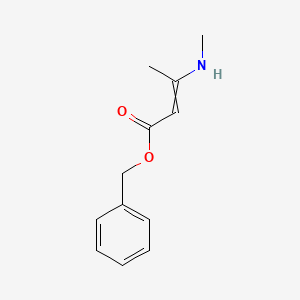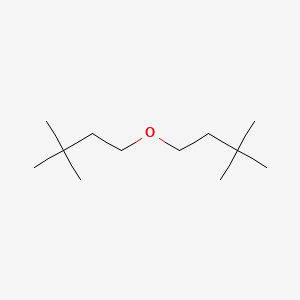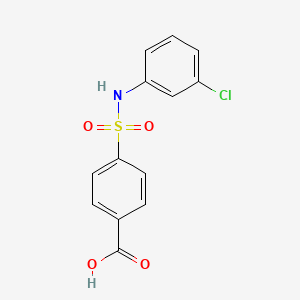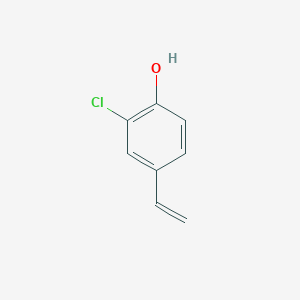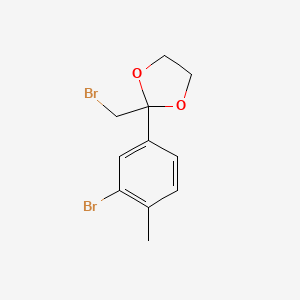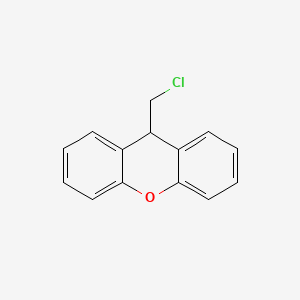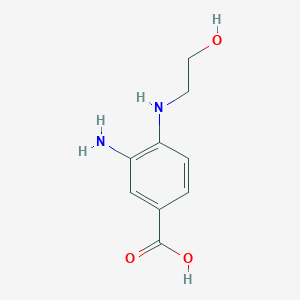![molecular formula C16H15NO4 B8668283 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid CAS No. 353497-35-5](/img/structure/B8668283.png)
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid
描述
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzoic acid with methyl chloroformate to form the intermediate compound, which is then further reacted with phenylacetic acid under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the methoxycarbonyl and amino groups.
2-Aminobenzoic acid: Contains the amino group and aromatic ring but lacks the phenylacetic acid moiety.
Methyl chloroformate: Used as a reagent in the synthesis but does not have the complete structure of the final compound.
Uniqueness
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
353497-35-5 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC 名称 |
2-[2-(N-methoxycarbonylanilino)phenyl]acetic acid |
InChI |
InChI=1S/C16H15NO4/c1-21-16(20)17(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-15(18)19/h2-10H,11H2,1H3,(H,18,19) |
InChI 键 |
GOSNMUNJYZVVFQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

